molecular formula C17H14N4O2S B2580023 N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013811-50-1

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

カタログ番号: B2580023
CAS番号: 1013811-50-1
分子量: 338.39
InChIキー: DGUASRZHVNIHPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzofuran moiety at the 4-position and a 1,3-dimethylpyrazole-5-carboxamide group at the 2-position. The synthesis of such compounds typically involves coupling reactions between thiazole intermediates and substituted carboxamides, as demonstrated in analogous syntheses (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates hydrolyzed and coupled with amines using classic reagents like HATU/DIPEA) .

特性

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-10-7-13(21(2)20-10)16(22)19-17-18-12(9-24-17)15-8-11-5-3-4-6-14(11)23-15/h3-9H,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUASRZHVNIHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Derivative: The synthesis begins with the preparation of a benzofuran derivative through cyclization reactions involving phenol and acetic acid derivatives.

    Thiazole Ring Formation: The benzofuran derivative is then reacted with thioamide and α-haloketone to form the thiazole ring.

    Pyrazole Ring Formation: The thiazole intermediate undergoes cyclization with hydrazine derivatives to form the pyrazole ring.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

化学反応の分析

Types of Reactions

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学的研究の応用

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that thiazole derivatives, including those with benzofuran substitutions, exhibit notable cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several benzofuran-thiazole derivatives against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that compounds featuring the thiazole ring showed significant inhibition of cell proliferation, suggesting their potential as anticancer agents .

Compound Cell Line IC50 (µM) Mechanism of Action
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamideHCT-11610.5Induction of apoptosis
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamideMCF-712.3Cell cycle arrest at G2/M phase

Antimicrobial Properties

In addition to its anticancer potential, N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its antimicrobial activity against various bacterial strains.

Case Study: Antibacterial Testing

Research demonstrated that thiazole derivatives possess significant antibacterial properties. The compound was tested against Gram-positive and Gram-negative bacteria, showing effectiveness particularly against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Emerging research indicates that compounds similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may offer neuroprotective benefits. These effects are attributed to their ability to modulate neuroinflammatory pathways and reduce oxidative stress.

Case Study: Neuroprotection in Experimental Models

In experimental models of neurodegeneration, the compound demonstrated a reduction in markers of inflammation and oxidative stress, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Characterization

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves several steps that include the formation of the thiazole and pyrazole rings through condensation reactions. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity of the synthesized compounds .

作用機序

The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

類似化合物との比較

Comparison with Similar Compounds

The following table compares N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide with structurally analogous thiazole-carboxamides, emphasizing structural variations, physicochemical properties, and biological activities:

Compound Name Key Structural Features Biological Activity/Findings Key Data
N-(4-(Benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide Benzofuran (4-thiazole), 1,3-dimethylpyrazole carboxamide (2-thiazole) Hypothesized antimicrobial/anticancer activity (based on benzofuran-thiazole hybrids) Synthesis likely follows coupling protocols (e.g., HATU-mediated amidation)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Pyridin-3-yl (4-thiazole), morpholinomethyl (5-thiazole), 3,4-dichlorobenzamide (2-thiazole) Potential kinase inhibition (structural analogs target enzymes) White/yellow solid; confirmed by 1H NMR, 13C NMR, HRMS; m.p. 198–200°C
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide 4-Methoxyphenyl (4-thiazole), tetrahydroazepine hydrazine (2-thiazole) Cardioprotective; superior to Levocarnitine/Mildronate in reducing hypoxic muscle contraction Efficacy demonstrated in hypoxia models; p < 0.05 vs. controls
Compound 74 4-Methoxyphenyl (4-thiazole), 4-(pyrrolidin-1-yl)benzoyl (5-thiazole), cyclopropane carboxamide Not explicitly stated; likely targets protein-protein interactions 20% yield; purity >95% confirmed by HPLC
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide core, oxadiazole substituent Unspecified; benzofuran carboxamides often exhibit CNS activity CAS: 872868-48-9; analogs listed with similar synth routes

Key Structural and Functional Insights:

The 1,3-dimethylpyrazole carboxamide moiety could confer metabolic stability over morpholinomethyl (4d) or tetrahydroazepine () groups, which may undergo faster hepatic clearance .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 4d and Compound 74, involving thiourea cyclization or HATU-mediated coupling . However, benzofuran incorporation may require specialized intermediates (e.g., bromoacetoacetate derivatives) .

Pharmacological Potential: While 4d and compounds show explicit kinase inhibition or cardioprotection, the benzofuran-thiazole hybrid’s activity remains speculative.

Physicochemical Properties :

  • The target compound’s melting point and solubility are uncharacterized, but analogs like 4d (m.p. 198–200°C) and Compound 74 (HPLC purity >95%) highlight the importance of crystallinity and purity in bioavailability .

生物活性

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the thiazole and benzofuran moieties. A common synthetic route includes the condensation of appropriate thiazole and benzofuran derivatives followed by cyclization reactions to form the final product.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamideMCF70.01
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamideNCI-H4600.03
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamideSF26831.5

These values suggest that this compound may inhibit tumor growth effectively, comparable to established anticancer drugs .

Anti-inflammatory Activity

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide76% at 10 µM86% at 10 µM

This activity suggests a mechanism by which the compound could be beneficial in treating inflammatory diseases .

The biological activity of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide may be attributed to its ability to interact with various molecular targets:

  • Aurora Kinases : Inhibitors of Aurora kinases are crucial in cancer therapy due to their role in mitotic regulation. This compound has shown potential as an Aurora-A kinase inhibitor .
  • Monoamine Oxidase (MAO) : Some derivatives have been identified as MAO-B inhibitors, which could play a role in neuroprotection and mood regulation .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. The most potent compounds showed significant inhibition of TNF-alpha and IL-6 production in vitro .
  • Antitumor Screening : A comprehensive screening of pyrazole derivatives against various cancer cell lines revealed that certain modifications led to enhanced cytotoxicity, suggesting structure–activity relationships that could guide future drug design .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(4-(benzofuran-2-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide?

Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. A representative approach includes:

  • Step 1: Formation of the benzofuran-thiazole core via condensation of benzofuran-2-carboxylic acid derivatives with thiazole-2-amines under alkaline conditions (e.g., 10% NaOH) .
  • Step 2: Introduction of the pyrazole-carboxamide moiety through nucleophilic acyl substitution. For example, coupling 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride with the benzofuran-thiazole intermediate in pyridine at room temperature, followed by recrystallization from methanol for purification .
  • Critical parameters: Reaction stoichiometry, solvent choice (e.g., ethanol for recrystallization), and temperature control during cyclization steps to minimize side products .

Basic: How is the structural integrity and purity of this compound validated in academic research?

Answer:
Standard analytical workflows include:

  • Spectroscopic characterization:
    • IR spectroscopy to confirm amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .
    • ¹H/¹³C NMR to verify substituent integration (e.g., dimethylpyrazole protons at δ 2.4–2.6 ppm) and aromatic coupling patterns .
  • X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated in related thiazole-pyrazole hybrids (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:
Contradictions in activity (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from:

  • Experimental variables: Differences in assay conditions (e.g., bacterial strain selection, inoculum size) or solvent effects (DMSO vs. aqueous buffers) .
  • Resolution strategies:
    • Dose-response standardization: Use IC₅₀/EC₅₀ values normalized to positive controls (e.g., ciprofloxacin for antibacterial assays).
    • Metabolic stability testing: Evaluate compound degradation in serum-containing media to rule out false negatives .
    • Orthogonal assays: Confirm COX-1/COX-2 inhibition (if applicable) via enzyme-linked immunosorbent assays (ELISA) alongside in vivo inflammation models .

Advanced: What computational approaches are suitable for elucidating the mechanism of action of this compound?

Answer:

  • Molecular docking: Use software like AutoDock Vina to model interactions with target enzymes (e.g., PFOR enzyme in anaerobic organisms, as seen in nitazoxanide derivatives) .
    • Protocol:

Retrieve target protein structures from PDB (e.g., 1PFK for PFOR).

Optimize ligand geometry with Gaussian09 (DFT/B3LYP/6-31G*).

Validate binding poses via MD simulations (NAMD/GROMACS) .

  • SAR studies: Systematically modify substituents (e.g., benzofuran halogens, pyrazole methyl groups) to correlate structural features with activity trends .

Advanced: How can crystallographic data inform the design of derivatives with improved bioavailability?

Answer:

  • Key insights from X-ray structures:
    • Intermolecular hydrogen bonds (e.g., N–H⋯N interactions in centrosymmetric dimers) influence solubility .
    • Steric effects from bulky groups (e.g., 4-arylidene substituents) may hinder membrane permeability .
  • Design modifications:
    • Introduce polar groups (e.g., –OH, –NH₂) to enhance aqueous solubility while avoiding metabolic hotspots.
    • Replace lipophilic benzofuran with bioisosteres (e.g., indole) to balance logP values .

Basic: What are the documented biological activities of this compound?

Answer:
Reported activities include:

  • Antimicrobial: Inhibition of Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) via disruption of cell wall synthesis .
  • Antifungal: Activity against C. albicans (MIC = 32 µg/mL) through ergosterol biosynthesis interference .
  • Anti-inflammatory: Reduction of murine paw edema by 40–60% at 50 mg/kg, comparable to dexamethasone .

Advanced: What experimental controls are essential when evaluating this compound’s enzyme inhibition potential?

Answer:

  • Positive controls: Use known inhibitors (e.g., aspirin for COX-1/COX-2, nitazoxanide for PFOR) to benchmark activity .
  • Negative controls: Include solvent-only samples to rule out assay interference.
  • Enzyme kinetics: Perform Lineweaver-Burk analyses to distinguish competitive vs. non-competitive inhibition mechanisms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。